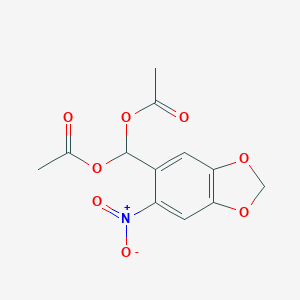
(Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate, also known as NBOMe-AMT, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used for scientific research purposes due to its unique properties.
Mecanismo De Acción
The mechanism of action of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate involves its binding to the 5-HT2A receptor in the brain. This receptor is responsible for mediating the effects of serotonin, a neurotransmitter that plays a role in mood regulation, perception, and cognition. By binding to this receptor, (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate alters the activity of neurons in the brain, leading to altered perception, mood, and thought.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate include altered perception, mood, and thought. The drug produces vivid visual and auditory hallucinations, changes in the perception of time and space, and alterations in mood and emotion. It can also lead to changes in thought patterns, such as increased introspection and creativity. However, the drug can also produce negative effects, such as anxiety, paranoia, and confusion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate in lab experiments include its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the neural mechanisms underlying the psychedelic experience. However, the drug is also associated with significant risks, including the potential for adverse psychological reactions, and must be used with caution.
Direcciones Futuras
There are several future directions for research on (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate. One area of interest is the therapeutic potential of hallucinogens for treating mental health conditions, such as depression, anxiety, and addiction. Another area of research is the development of safer and more effective psychedelic drugs that can be used for scientific research and therapeutic purposes. Additionally, further research is needed to understand the long-term effects of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate on the brain and behavior.
Métodos De Síntesis
The synthesis of (Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate involves the reaction between 2-amino-1-(6-nitro-1,3-benzodioxol-5-yl)ethanone hydrochloride and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, and the product is purified using various techniques, including column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
(Acetyloxy){6-nitro-1,3-benzodioxol-5-yl}methyl acetate has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogenic drug that acts on the serotonin receptors in the brain, leading to altered perception, mood, and thought. The drug has been used to study the neural mechanisms underlying the psychedelic experience and to investigate the therapeutic potential of hallucinogens for treating various mental health conditions.
Propiedades
Fórmula molecular |
C12H11NO8 |
|---|---|
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
[acetyloxy-(6-nitro-1,3-benzodioxol-5-yl)methyl] acetate |
InChI |
InChI=1S/C12H11NO8/c1-6(14)20-12(21-7(2)15)8-3-10-11(19-5-18-10)4-9(8)13(16)17/h3-4,12H,5H2,1-2H3 |
Clave InChI |
URHMGNZXWPEWOH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)C |
SMILES canónico |
CC(=O)OC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)





